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molecular formula C8H4BrFS B8505565 5-Bromo-6-fluorobenzo[b]thiophene

5-Bromo-6-fluorobenzo[b]thiophene

Cat. No. B8505565
M. Wt: 231.09 g/mol
InChI Key: AASRSBQIWRXUBV-UHFFFAOYSA-N
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Patent
US09278985B2

Procedure details

Polyphosphoric acid (13.9 g) was stirred in chlorobenzene (50 mL) at 130° C. (4-bromo-3-fluorophenyl)(2,2-diethoxyethyl)sulfane (7.7 g, 0.0238 mol) in chlorobenzene (15.4 mL) was added dropwise at 130° C. The mixture was then stirred at 130° C. for 10 h. The solvent was removed and the residue was extracted with toluene, hexane, and then water. The organic phase was combined and washed with saturated NaHCO3 solution and brine, and then dried over Na2SO4. The products 5-bromo-4-fluorobenzo[b]thiophene and 5-bromo-6-fluorobenzo[b]thiophene were obtained after purification via column chromatography (3.6 g, 65.5%).
[Compound]
Name
Polyphosphoric acid
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
(4-bromo-3-fluorophenyl)(2,2-diethoxyethyl)sulfane
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:9][CH:10](OCC)OCC)=[CH:4][C:3]=1[F:17]>ClC1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[S:8][CH:9]=[CH:10][C:4]=2[C:3]=1[F:17].[Br:1][C:2]1[C:3]([F:17])=[CH:4][C:5]2[S:8][CH:9]=[CH:10][C:6]=2[CH:7]=1

Inputs

Step One
Name
Polyphosphoric acid
Quantity
13.9 g
Type
reactant
Smiles
Name
(4-bromo-3-fluorophenyl)(2,2-diethoxyethyl)sulfane
Quantity
7.7 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)SCC(OCC)OCC)F
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Name
Quantity
15.4 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 130° C. for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 130° C
CUSTOM
Type
CUSTOM
Details
The solvent was removed
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with toluene, hexane
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
BrC1=C(C2=C(SC=C2)C=C1)F
Name
Type
product
Smiles
BrC1=CC2=C(SC=C2)C=C1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09278985B2

Procedure details

Polyphosphoric acid (13.9 g) was stirred in chlorobenzene (50 mL) at 130° C. (4-bromo-3-fluorophenyl)(2,2-diethoxyethyl)sulfane (7.7 g, 0.0238 mol) in chlorobenzene (15.4 mL) was added dropwise at 130° C. The mixture was then stirred at 130° C. for 10 h. The solvent was removed and the residue was extracted with toluene, hexane, and then water. The organic phase was combined and washed with saturated NaHCO3 solution and brine, and then dried over Na2SO4. The products 5-bromo-4-fluorobenzo[b]thiophene and 5-bromo-6-fluorobenzo[b]thiophene were obtained after purification via column chromatography (3.6 g, 65.5%).
[Compound]
Name
Polyphosphoric acid
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
(4-bromo-3-fluorophenyl)(2,2-diethoxyethyl)sulfane
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:9][CH:10](OCC)OCC)=[CH:4][C:3]=1[F:17]>ClC1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[S:8][CH:9]=[CH:10][C:4]=2[C:3]=1[F:17].[Br:1][C:2]1[C:3]([F:17])=[CH:4][C:5]2[S:8][CH:9]=[CH:10][C:6]=2[CH:7]=1

Inputs

Step One
Name
Polyphosphoric acid
Quantity
13.9 g
Type
reactant
Smiles
Name
(4-bromo-3-fluorophenyl)(2,2-diethoxyethyl)sulfane
Quantity
7.7 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)SCC(OCC)OCC)F
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Name
Quantity
15.4 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 130° C. for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 130° C
CUSTOM
Type
CUSTOM
Details
The solvent was removed
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with toluene, hexane
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
BrC1=C(C2=C(SC=C2)C=C1)F
Name
Type
product
Smiles
BrC1=CC2=C(SC=C2)C=C1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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